REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][C:4]1[C:10]2[C:11]3[O:16][C:15]([CH3:18])([CH3:17])[CH:14]=[CH:13][C:12]=3[C:19]3[O:24][C@H:23]([CH3:25])[C@@H:22]([CH3:26])[C@H:21]([O:27][C:28]([CH3:30])=[O:29])[C:20]=3[C:9]=2[O:8][C:6](=[O:7])[CH:5]=1.CCCC1C2C3OC(C)(C)C=CC=3C3OC(C)C(C)C(O)C=3C=2OC(=O)C=1>CC(O)=O>[O:8]1[C:9]2[C:10](=[CH:11][CH:12]=[CH:19][CH:20]=2)[CH2:4][CH2:5][CH:6]1[OH:7].[CH3:1][CH2:2][CH2:3][C:4]1[C:10]2[C:11]3[O:16][C:15]([CH3:17])([CH3:18])[CH:14]=[CH:13][C:12]=3[C:19]3[O:24][C@H:23]([CH3:25])[C@@H:22]([CH3:26])[C@H:21]([O:27][C:28]([CH3:30])=[O:29])[C:20]=3[C:9]=2[O:8][C:6](=[O:7])[CH:5]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCC1=CC(=O)OC2=C1C3=C(C4=C2C(C(C(O4)C)C)O)C=CC(O3)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@H](O4)C)C)OC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@H](O4)C)C)OC(=O)C
|
Name
|
AcOH-
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 3H )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@H](O4)C)C)OC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCC1=CC(=O)OC2=C1C3=C(C4=C2C(C(C(O4)C)C)O)C=CC(O3)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@H](O4)C)C)OC(=O)C
|
Name
|
compound Z
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
12-acetoxy
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCC2=CC=CC=C12)O
|
Name
|
|
Type
|
product
|
Smiles
|
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@H](O4)C)C)OC(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |